molecular formula C21H25N3O6 B13155251 3-[(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl]-1-[(tert-butoxy)carbonyl]-1H-pyrazole-5-carboxylic acid

3-[(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl]-1-[(tert-butoxy)carbonyl]-1H-pyrazole-5-carboxylic acid

Cat. No.: B13155251
M. Wt: 415.4 g/mol
InChI Key: FCIMZIACPQSPRK-INIZCTEOSA-N
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Description

3-[(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl]-1-[(tert-butoxy)carbonyl]-1H-pyrazole-5-carboxylic acid is a complex organic compound with a molecular formula of C21H25N3O6 and a molecular weight of 415.44 g/mol This compound is characterized by the presence of a pyrrolidine ring, a pyrazole ring, and protective groups such as benzyloxycarbonyl and tert-butoxycarbonyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl]-1-[(tert-butoxy)carbonyl]-1H-pyrazole-5-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine and pyrazole rings, followed by the introduction of protective groups. The synthetic route may include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its primary use in research. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl]-1-[(tert-butoxy)carbonyl]-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl]-1-[(tert-butoxy)carbonyl]-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl]-1-[(tert-butoxy)carbonyl]-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s protective groups may influence its reactivity and interactions with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl]-1-[(tert-butoxy)carbonyl]-1H-pyrazole-5-carboxylic acid lies in its combination of protective groups and ring structures, which provide distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H25N3O6

Molecular Weight

415.4 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-5-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C21H25N3O6/c1-21(2,3)30-20(28)24-17(18(25)26)12-15(22-24)16-10-7-11-23(16)19(27)29-13-14-8-5-4-6-9-14/h4-6,8-9,12,16H,7,10-11,13H2,1-3H3,(H,25,26)/t16-/m0/s1

InChI Key

FCIMZIACPQSPRK-INIZCTEOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C(=CC(=N1)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC(=N1)C2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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